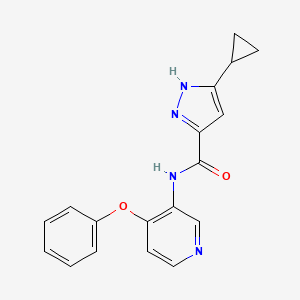
5-cyclopropyl-N-(4-phenoxypyridin-3-yl)-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-cyclopropyl-N-(4-phenoxypyridin-3-yl)-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of pyrazole carboxamide derivatives and has been shown to exhibit promising biological activities.
科学研究应用
5-cyclopropyl-N-(4-phenoxypyridin-3-yl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in drug discovery and development. This compound has been shown to exhibit potent inhibitory activity against various enzymes and receptors, including phosphodiesterase 4 (PDE4), Janus kinase 2 (JAK2), and histone deacetylases (HDACs). These enzymes and receptors are known to play a crucial role in various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用机制
The mechanism of action of 5-cyclopropyl-N-(4-phenoxypyridin-3-yl)-1H-pyrazole-3-carboxamide involves the inhibition of various enzymes and receptors. For instance, this compound has been shown to inhibit PDE4 by binding to its catalytic site and preventing the hydrolysis of cyclic adenosine monophosphate (cAMP). Similarly, 5-cyclopropyl-N-(4-phenoxypyridin-3-yl)-1H-pyrazole-3-carboxamide inhibits JAK2 by binding to its active site and preventing the phosphorylation of downstream targets.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-cyclopropyl-N-(4-phenoxypyridin-3-yl)-1H-pyrazole-3-carboxamide are dependent on the specific enzyme or receptor that is being inhibited. For instance, the inhibition of PDE4 by this compound leads to an increase in cAMP levels, which can result in anti-inflammatory and anti-tumor effects. Similarly, the inhibition of JAK2 by 5-cyclopropyl-N-(4-phenoxypyridin-3-yl)-1H-pyrazole-3-carboxamide can lead to a reduction in cytokine signaling and inflammation.
实验室实验的优点和局限性
One of the main advantages of using 5-cyclopropyl-N-(4-phenoxypyridin-3-yl)-1H-pyrazole-3-carboxamide in lab experiments is its potent inhibitory activity against various enzymes and receptors. This compound has been shown to exhibit high selectivity and potency, making it an ideal candidate for drug discovery and development. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain assays.
未来方向
There are several future directions for the research and development of 5-cyclopropyl-N-(4-phenoxypyridin-3-yl)-1H-pyrazole-3-carboxamide. One possible direction is to explore its potential applications in the treatment of cancer, inflammation, and neurodegenerative disorders. Another direction is to investigate the structure-activity relationship of this compound to identify more potent and selective inhibitors of various enzymes and receptors. Additionally, the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound is another potential direction for future research.
合成方法
The synthesis of 5-cyclopropyl-N-(4-phenoxypyridin-3-yl)-1H-pyrazole-3-carboxamide can be achieved through a multi-step process that involves the reaction of various reagents. One of the most common methods for synthesizing this compound involves the reaction of 4-bromo-2-fluoropyridine with 3-aminophenol in the presence of a base. The resulting product is then reacted with cyclopropyl isocyanate to yield the desired compound.
属性
IUPAC Name |
5-cyclopropyl-N-(4-phenoxypyridin-3-yl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c23-18(15-10-14(21-22-15)12-6-7-12)20-16-11-19-9-8-17(16)24-13-4-2-1-3-5-13/h1-5,8-12H,6-7H2,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQRZYRJSLOVRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)C(=O)NC3=C(C=CN=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-N-(4-phenoxypyridin-3-yl)-1H-pyrazole-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(4-Methoxyphenyl)cyclopropanecarbonyl]-6-methylpiperidine-3-carboxamide](/img/structure/B7573367.png)
![1-(3-Pyrazol-1-ylpiperidin-1-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B7573374.png)
![1-(3-ethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-2-methylsulfanylpropan-1-one](/img/structure/B7573391.png)
![1-N-methyl-1-N'-[2-(2-methylbenzimidazol-1-yl)ethyl]cyclobutane-1,1-dicarboxamide](/img/structure/B7573393.png)
![5-[4-(Cyclohexylmethyl)piperazine-1-carbonyl]thiophene-3-carboxamide](/img/structure/B7573401.png)
![2-phenyl-N-[[6-(1,2,4-triazol-1-yl)pyridin-3-yl]methyl]pyrimidin-4-amine](/img/structure/B7573402.png)
![1,6-dimethyl-4-(3-pyrazol-1-ylpiperidine-1-carbonyl)-2H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B7573432.png)
![1-[(5-chloro-1-methylimidazol-2-yl)methyl]-4-(1H-pyrazol-5-yl)piperidine](/img/structure/B7573435.png)
![N-[1-(pyridin-2-ylmethyl)pyrazol-3-yl]quinoxalin-2-amine](/img/structure/B7573446.png)
![N-[(1-ethylimidazol-2-yl)methyl]-1-(4-methylpyrazol-1-yl)propan-2-amine](/img/structure/B7573453.png)
![2-[2-[(Dimethylamino)methyl]morpholin-4-yl]-6-fluorobenzonitrile](/img/structure/B7573460.png)
![5-Fluoro-8-[[4-(1-methylsulfonylazepan-2-yl)piperidin-1-yl]methyl]quinoline](/img/structure/B7573463.png)
![N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B7573472.png)
![N-[[1-(4-chlorophenyl)cyclohexyl]methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7573474.png)